(R)-2-Amino-3-ethylpentan-1-ol
Description
(R)-2-Amino-3-ethylpentan-1-ol is a chiral amino alcohol characterized by a five-carbon backbone with an ethyl group at the third carbon and an amino group at the second carbon. Its stereochemistry (R-configuration) plays a critical role in its biological interactions and physicochemical properties. This compound is of interest in medicinal chemistry and asymmetric synthesis, particularly in the development of chiral ligands or bioactive molecules.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-ethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
InChI Key |
MECYGYIMGAWTEK-ZETCQYMHSA-N |
Isomeric SMILES |
CCC(CC)[C@H](CO)N |
Canonical SMILES |
CCC(CC)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of the precursor in an appropriate solvent, such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2R)-2-amino-3-ethylpentan-1-ol often involves the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor under hydrogen gas. The reaction is carried out in a high-pressure reactor, ensuring efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-ethylpentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-amino-3-ethylpentan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-ethylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of (R)-2-Amino-3-ethylpentan-1-ol can be contextualized by comparing it to closely related amino alcohols. Below is a detailed analysis based on available data:
(2R,3R)-2-Amino-3-methylpentan-1-ol
Key Differences :
- Substituent Variation: The ethyl group in (R)-2-Amino-3-ethylpentan-1-ol is replaced by a methyl group in (2R,3R)-2-Amino-3-methylpentan-1-ol.
- Stereochemistry : Both compounds share the (R)-configuration at the second carbon, but the (2R,3R)-isomer of the methyl variant introduces an additional stereocenter at the third carbon, further diversifying its chiral properties .
- Applications: (2R,3R)-2-Amino-3-methylpentan-1-ol (CAS: 133736-94-4) is commercially available and used in peptide synthesis and as a precursor for pharmaceuticals, such as isoleucinol derivatives. Its ethyl counterpart may exhibit distinct reactivity due to the longer alkyl chain .
Other Analogous Amino Alcohols
While direct data on (R)-2-Amino-3-ethylpentan-1-ol are sparse, comparisons can extend to broader classes:
- 2-Amino-1-pentanol Derivatives: These compounds vary in substituent placement (e.g., 2-Amino-4-methylpentan-1-ol). Ethyl or methyl groups at different positions alter solubility, boiling points, and enzymatic interactions.
- Phenyl-Substituted Amino Alcohols: Compounds like 2-Amino-1-phenyl-1-propanol prioritize aromatic interactions, whereas (R)-2-Amino-3-ethylpentan-1-ol’s aliphatic chain favors hydrophobic binding.
Research Findings and Limitations
- Synthetic Challenges : The ethyl variant’s synthesis may require specialized chiral catalysts to maintain enantiomeric purity, unlike the methyl analog, which has established protocols .
- Biological Activity: Methyl-substituted amino alcohols often exhibit higher metabolic stability compared to ethyl derivatives due to reduced steric hindrance in enzymatic pockets.
- Gaps in Data: No peer-reviewed studies directly analyzing (R)-2-Amino-3-ethylpentan-1-ol’s properties were identified. Current inferences rely on structural analogs and supplier-provided data .
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